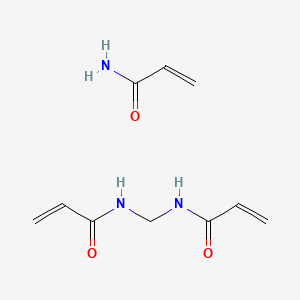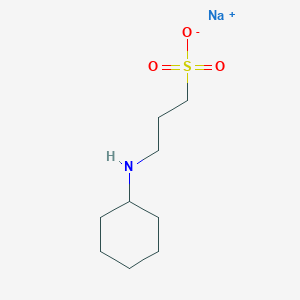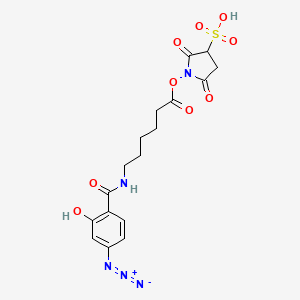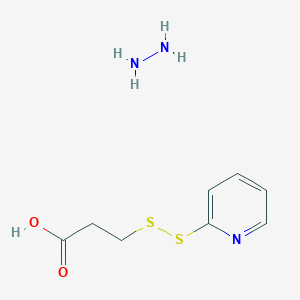
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is a heterobifunctional crosslinker. It contains sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties. This compound is used in various biochemical applications due to its ability to form stable bonds with sulfhydryl and carbonyl groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride involves the reaction of 3-(2-Pyridyldithio)propionic acid with hydrazine in the presence of hydrochloric acid. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using spectroscopic methods to ensure the complete conversion of reactants to the desired product. The final product is then purified using crystallization or chromatography techniques .
化学反应分析
Types of Reactions
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The pyridyldithiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to free sulfhydryls.
Substitution: The hydrazide group can react with carbonyl compounds to form hydrazone bonds.
Common Reagents and Conditions
Oxidation: Sodium meta-periodate is commonly used to oxidize the pyridyldithiol group.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: The hydrazide group reacts with aldehydes or ketones under mild acidic conditions to form stable hydrazone bonds.
Major Products
Oxidation: Disulfide bonds.
Reduction: Free sulfhydryls.
Substitution: Hydrazone bonds.
科学研究应用
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is widely used in scientific research due to its versatile reactivity:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules.
Biology: It is employed in the modification of proteins and peptides, particularly in the formation of protein conjugates.
Medicine: It is used in drug delivery systems to attach therapeutic agents to targeting molecules.
Industry: It is used in the production of biosensors and diagnostic assays.
作用机制
The compound exerts its effects through the formation of stable bonds with sulfhydryl and carbonyl groups. The pyridyldithiol group reacts with free sulfhydryls to form disulfide bonds, while the hydrazide group reacts with carbonyl compounds to form hydrazone bonds. These reactions are facilitated by the specific reactivity of the functional groups present in the compound .
相似化合物的比较
Similar Compounds
- 3-(2-Pyridyldithio)propionic acid
- 3-(2-Pyridyldithio)propionyl hydrazide
- 3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester
Uniqueness
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is unique due to its dual reactivity towards both sulfhydryl and carbonyl groups. This makes it a versatile tool in various biochemical applications, allowing for the formation of stable bonds with a wide range of biomolecules .
属性
IUPAC Name |
hydrazine;3-(pyridin-2-yldisulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2.H4N2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7;1-2/h1-3,5H,4,6H2,(H,10,11);1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINDYJWLCWZYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)O.NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
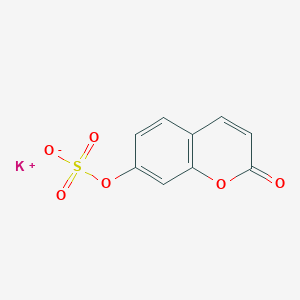

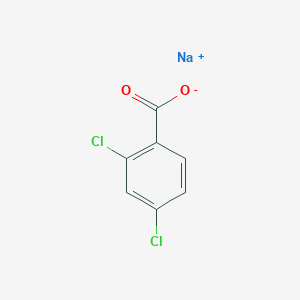
![5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7881491.png)
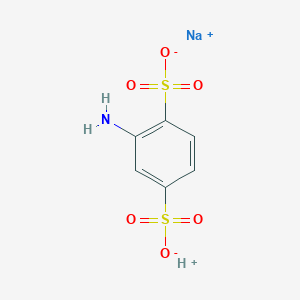
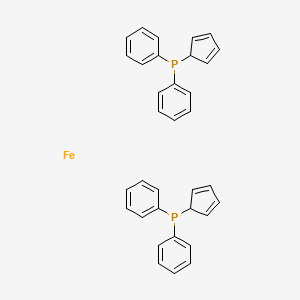

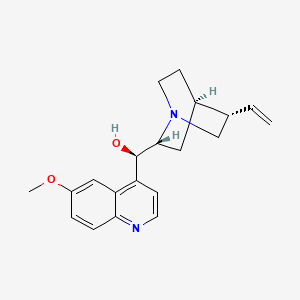
![sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate](/img/structure/B7881516.png)
![sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate](/img/structure/B7881521.png)
